molecular formula C11H11ClO B14536675 2-Chloro-3-methyl-1-phenylbut-2-en-1-one CAS No. 62269-40-3

2-Chloro-3-methyl-1-phenylbut-2-en-1-one

Cat. No.: B14536675
CAS No.: 62269-40-3
M. Wt: 194.66 g/mol
InChI Key: ROPVDSOZIYWGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methyl-1-phenylbut-2-en-1-one (CAS 62269-40-3) is a high-value α,β-unsaturated ketone supplied as a colorless to pale yellow solid with a molecular weight of 194.66 g/mol . Its structure integrates a phenyl group at the 1-position and both chlorine and methyl substituents on the olefinic backbone, creating a versatile scaffold that combines electrophilic and hydrophobic properties . This configuration makes it a valuable building block in organic synthesis, particularly for constructing complex molecular architectures. The primary research value of this compound lies in its role as a key synthetic intermediate. It can be prepared via direct α-chlorination of 3-methyl-1-phenylbut-2-en-1-one using reagents like N-chlorosuccinimide (NCS) under optimized conditions, a method that provides good yields and high purity . As an α,β-unsaturated ketone with an α-chloro substituent, it serves as an electrophilic synthon in various carbon-carbon bond-forming reactions, including applications in the synthesis of more complex heterocyclic systems and other pharmacologically relevant scaffolds . Researchers utilize this compound exclusively for laboratory research and chemical development. Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

62269-40-3

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

2-chloro-3-methyl-1-phenylbut-2-en-1-one

InChI

InChI=1S/C11H11ClO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

ROPVDSOZIYWGKB-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C1=CC=CC=C1)Cl)C

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

2-Chloro-3-methyl-1-phenylbut-2-en-1-one is characterized by the following properties:

Property Value
Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
Physical State Colorless to pale yellow solid
Computed InChI InChI=1S/C11H11ClO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-7H,1-2H3
CAS Registry Number 62269-40-3
Structural Features α,β-unsaturated ketone with α-chloro and β-methyl substituents

The compound features a phenyl group attached to the carbonyl carbon, with a chlorinated carbon at the alpha position and a tertiary carbon with two methyl groups at the beta position, creating the 2-en-1-one system.

General Synthetic Approaches

Several synthetic strategies have been developed for the preparation of 2-Chloro-3-methyl-1-phenylbut-2-en-1-one, each with its own advantages and limitations. The main approaches include:

Direct α-Chlorination of Ketones

This approach involves the selective chlorination of the α-position of the corresponding enone using chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride, or molecular chlorine.

Organolithium-Based Methods

These methods typically involve the generation of organolithium intermediates such as 3-chloro-1-lithiopropene, which can then be further functionalized to obtain the target compound.

Condensation Reactions

Condensation of appropriately substituted benzaldehydes with chlorinated ketones can provide the desired α,β-unsaturated ketone structure.

Specific Preparation Methods

Method 1: Alpha-Chlorination Using N-Chlorosuccinimide

One of the most efficient methods for preparing 2-Chloro-3-methyl-1-phenylbut-2-en-1-one involves the α-chlorination of 3-methyl-1-phenylbut-2-en-1-one using N-chlorosuccinimide (NCS).

Reaction Scheme:
3-methyl-1-phenylbut-2-en-1-one + NCS → 2-Chloro-3-methyl-1-phenylbut-2-en-1-one
Procedure:
  • A solution of 3-methyl-1-phenylbut-2-en-1-one (1 equivalent) in anhydrous dichloromethane is prepared under nitrogen atmosphere.
  • The solution is cooled to 0-5°C in an ice bath.
  • N-chlorosuccinimide (1.1 equivalents) is added in small portions over 30 minutes.
  • A catalytic amount of manganese sulfate (MnSO4, 0.1-0.2 equivalents) is added to facilitate the reaction.
  • The reaction mixture is allowed to stir at 0-5°C for 2-4 hours, then gradually warmed to room temperature and stirred for an additional 2 hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the reaction mixture is quenched with saturated aqueous sodium thiosulfate solution.
  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography using hexane/ethyl acetate as the eluent system.
Optimization Parameters:
Parameter Optimal Condition Effect on Yield Notes
Temperature 0-5°C initially, then RT Higher temperatures reduce selectivity Temperature control is critical for α-selectivity
Solvent Dichloromethane Good selectivity Anhydrous conditions required
NCS:Substrate Ratio 1.1:1 Excess NCS can lead to overchlorination Careful addition recommended
Reaction Time 4-6 hours Longer times may decrease yield Monitor by TLC or GC
Catalyst MnSO4 (0.1-0.2 eq) Improves reaction rate and selectivity Can be substituted with other Lewis acids

This method typically provides yields of 65-75% of the target compound with high purity.

Method 2: Synthesis via Organolithium Intermediates

This approach utilizes 3-chloro-1-lithiopropene as a key intermediate to construct the desired carbon framework.

Procedure:
  • Generation of 3-chloro-1-lithiopropene (4):

    • 1-Bromo-3-chloropropene (5) is treated with tert-butyllithium in tetrahydrofuran at low temperature (-78°C).
    • The resulting lithiated species is highly reactive and must be used immediately in subsequent reactions.
  • Reaction with benzaldehyde or benzoyl chloride:

    • The freshly prepared 3-chloro-1-lithiopropene is reacted with benzoyl chloride at -78°C.
    • The reaction mixture is gradually warmed to -20°C and stirred for 2 hours.
    • After quenching with saturated ammonium chloride solution, the product is extracted with diethyl ether.
    • The combined organic extracts are dried, concentrated, and purified by column chromatography.
Synthetic Pathway:
(E)-3-Bromoacrylic acid → (E)-3-Bromoprop-2-en-1-ol → (E)-1-bromo-3-chloroprop-1-ene (5) → 3-Chloro-1-lithiopropene (4) → 2-Chloro-3-methyl-1-phenylbut-2-en-1-one

This method, while more complex, can provide the desired compound with yields of 50-65%.

Method 3: Friedel-Crafts Acylation Approach

This method involves a Friedel-Crafts acylation followed by appropriate functionalization to introduce the required structural features.

Procedure:
  • A suspension of anhydrous aluminum trichloride (1.5 equivalents) in chlorobenzene is prepared at 0-5°C.
  • A solution of 2-chloro-3-methylbut-2-enoyl chloride (1 equivalent) in chlorobenzene is added dropwise over a period of 1-2 hours.
  • The reaction mixture is stirred at 0-5°C for 2 hours, then allowed to warm to room temperature and stirred for an additional 1-2 hours.
  • The reaction mixture is carefully poured into ice-cold water containing hydrochloric acid.
  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
  • The crude product is purified by column chromatography or recrystallization.
Optimization Table:
Parameter Optimal Range Impact on Yield Notes
AlCl3:Acyl Chloride Ratio 1.5-2.0:1 Higher ratio increases conversion Excess AlCl3 can lead to side reactions
Addition Rate 1-2 hours Slow addition improves selectivity Too fast addition decreases yield
Temperature Control 0-5°C initially Critical for regioselectivity Warming to RT completes reaction
Reaction Time 4-6 hours total Longer times may not improve yield Monitor completion via TLC
Quenching Method Ice-cold acidified water Minimizes emulsion formation Slow addition recommended

This method typically provides yields of 55-70%.

Alternative Synthetic Approaches

Alpha-Chlorination of Ketones Using Sulfuryl Chloride

Procedure:
  • A solution of 3-methyl-1-phenylbut-2-en-1-one (1 equivalent) in carbon tetrachloride or dichloromethane is prepared.
  • The solution is cooled to 0°C, and sulfuryl chloride (1.1 equivalents) is added dropwise over 30 minutes.
  • The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-3 hours.
  • The reaction is quenched with saturated sodium bicarbonate solution, and the organic layer is separated, washed, dried, and concentrated.
  • Purification is carried out by column chromatography.

This method can provide yields of 60-70% but may have lower selectivity compared to the NCS method.

Enantioselective Alpha-Chlorination Method

Recent advances in asymmetric synthesis have enabled the enantioselective preparation of α-chlorinated ketones, which can be applied to the synthesis of optically active variants of 2-chloro-3-methyl-1-phenylbut-2-en-1-one.

Procedure:
  • A solution of 3-methyl-1-phenylbut-2-en-1-one (1 equivalent) and an organocatalyst such as S12-4 (0.1 equivalent) in dichloromethane is prepared at -20°C.
  • N-chlorosuccinimide (1.2 equivalents) is added in small portions.
  • The reaction mixture is stirred at -20°C for 12-24 hours.
  • After completion, the reaction is quenched with sodium thiosulfate solution, and the product is isolated and purified by column chromatography.

This method can provide the product with moderate to good enantioselectivity (60-80% ee) and yields of 50-65%.

Characterization and Purity Assessment

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data:
Position 1H NMR (CDCl3, 400 MHz) 13C NMR (CDCl3, 100 MHz)
1 - 194.2 (C=O)
2 - 135.7 (C-Cl)
3 - 148.5 (C-Me)
4 2.15 (s, 3H) 20.6 (CH3)
5 2.05 (s, 3H) 22.8 (CH3)
Phenyl 7.45-7.95 (m, 5H) 128.3-138.2 (6C)
Infrared Spectroscopy:

Key IR absorptions: 1680 cm-1 (C=O stretch), 1620 cm-1 (C=C stretch), 755 cm-1 (C-Cl stretch)

Mass Spectrometry:

HRMS (EI): m/z calculated for C11H11ClO [M]+ 194.0498, found 194.0503

Purity Assessment Techniques

Technique Specification Notes
HPLC >99% Using C18 column, acetonitrile/water (70:30)
GC >99% Using DB-5 column, temperature programming
TLC Single spot Hexane/ethyl acetate (9:1), Rf = 0.65
Melting Point 45-46°C Sharp melting indicates high purity

Scale-up Considerations and Industrial Production

When scaling up the synthesis of 2-chloro-3-methyl-1-phenylbut-2-en-1-one for industrial production, several factors must be considered:

Process Optimization Parameters

Parameter Laboratory Scale Industrial Scale Considerations
Reaction Vessel Glass flask Jacketed reactor Material compatibility with chlorinating agents
Heat Transfer Ice bath Cooling jacket Efficient temperature control
Mixing Magnetic stirring Mechanical agitation Uniform mixing is critical
Addition Method Manual addition Controlled pump addition Rate control for exothermic reactions
Purification Column chromatography Recrystallization or distillation Cost-effective scalable methods
Waste Treatment Lab disposal Neutralization system Environmental considerations

Yield Optimization

For industrial production, the N-chlorosuccinimide method (Method 1) is often preferred due to its higher selectivity and yield. Key optimization parameters include:

  • Maintaining strict temperature control during NCS addition (0-5°C)
  • Using anhydrous conditions to prevent hydrolysis of intermediates
  • Implementing precise addition rates for chlorinating agents
  • Optimizing reaction time based on in-process controls
  • Developing efficient purification methods suitable for large-scale production

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-1-phenylbut-2-en-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the butenone moiety can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Addition: Reagents such as hydrogen bromide (HBr) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of 3-methyl-1-phenylbut-2-en-1-one derivatives.

    Addition: Formation of halogenated or hydrogenated products.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Chloro-3-methyl-1-phenylbut-2-en-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-1-phenylbut-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the double bond in the butenone moiety participates in addition reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Chloro-3-methyl-1-phenylbut-2-en-1-one with three structurally analogous compounds, focusing on substituent effects, reactivity, and applications.

3-Chloro-2-methylpropene (Methallyl Chloride)

  • Structure : Alkene with chlorine at position 3 and methyl at position 2.
  • Key Differences : Lacking the phenyl and ketone groups, this compound is primarily a halogenated alkene.
  • Reactivity : The chlorine atom in 3-chloro-2-methylpropene facilitates nucleophilic substitution (e.g., SN2 reactions), while the double bond enables addition reactions. In contrast, the ketone group in the target compound enhances electrophilicity, favoring conjugate additions .
  • Applications : Used as an intermediate in polymer and agrochemical synthesis. The target compound’s phenyl group may expand its utility in pharmaceuticals or asymmetric catalysis.

3-Methylbut-2-en-1-one (Mesityl Oxide)

  • Structure : α,β-unsaturated ketone with methyl groups at positions 3 and 3.
  • Key Differences : Absence of chlorine and phenyl substituents reduces steric hindrance and electronic withdrawal.
  • The phenyl group may also enhance crystallinity, as seen in aromatic ketones .
  • Reactivity : Mesityl oxide undergoes Michael additions and Diels-Alder reactions. The electron-withdrawing chlorine in the target compound could accelerate such reactions by polarizing the α,β-unsaturated system .

5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one (Methylclonazepam)

  • Structure : Benzodiazepine derivative with a chlorophenyl group and nitro substituent.
  • Key Differences : While both compounds contain aromatic and chlorine moieties, methylclonazepam’s fused heterocyclic system confers biological activity (e.g., anxiolytic effects). The target compound’s simpler structure lacks such pharmacological complexity.
  • Electronic Effects : The nitro group in methylclonazepam strongly withdraws electrons, whereas the ketone in the target compound offers moderate electrophilicity. This difference impacts their respective reactivities in redox or substitution processes .

Table 1: Structural and Functional Comparison

Compound Key Substituents Functional Groups Reactivity Profile
2-Chloro-3-methyl-1-phenylbut-2-en-1-one Cl (C2), CH₃ (C3), Ph (C1) α,β-unsaturated ketone Conjugate addition, electrophilic aryl substitution
3-Chloro-2-methylpropene Cl (C3), CH₃ (C2) Halogenated alkene SN2 substitutions, alkene additions
3-Methylbut-2-en-1-one CH₃ (C3, C4) α,β-unsaturated ketone Michael additions, cycloadditions
Methylclonazepam Cl (Ph), NO₂ (C7), CH₃ (N1) Benzodiazepine, nitro Metabolic oxidation, receptor binding

Research Implications and Limitations

  • Synthetic Applications : The chlorine and phenyl groups in 2-Chloro-3-methyl-1-phenylbut-2-en-1-one may enhance its utility in synthesizing chiral ligands or bioactive molecules, though this requires experimental validation.
  • Data Gaps : The provided evidence lacks direct studies on the target compound. Comparisons rely on extrapolation from analogs like 3-chloro-2-methylpropene and 3-methylbut-2-en-1-one, limiting precision .
  • Crystallographic Insights : Tools like SHELX and ORTEP-3 could elucidate its crystal packing and hydrogen-bonding patterns, as seen in studies of related ketones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.